molecular formula C25H29N3O5S B6572611 6-({4-[2-(4-ethoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 946310-72-1

6-({4-[2-(4-ethoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

Cat. No.: B6572611
CAS No.: 946310-72-1
M. Wt: 483.6 g/mol
InChI Key: SYIVHGNDTMOLGR-UHFFFAOYSA-N
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Description

6-({4-[2-(4-ethoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a useful research compound. Its molecular formula is C25H29N3O5S and its molecular weight is 483.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 483.18279221 g/mol and the complexity rating of the compound is 858. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the mitochondrial voltage-dependent anion channels (VDAC) . VDACs are integral membrane proteins that serve as the main interface between the mitochondrial and cellular metabolisms. They play a crucial role in regulating mitochondrial function and apoptosis.

Mode of Action

The compound exhibits oncogene-selective lethality . It binds to VDAC and alters its gating . This interaction leads to a rapid induction of an oxidative, non-apoptotic cell death in several human tumors harboring activating mutations in the RAS-RAF-MEK signaling pathway .

Biochemical Pathways

The compound affects the RAS-RAF-MEK signaling pathway . This pathway is a critical regulator of cell proliferation, differentiation, and survival. Alterations in this pathway can lead to uncontrolled cell growth and cancer. By inducing an oxidative, non-apoptotic cell death, the compound disrupts this pathway, leading to the death of cancer cells .

Pharmacokinetics

It is known that the compound is cell-permeable , which suggests it can readily cross cell membranes to reach its target. The compound is also soluble in DMSO , which could potentially enhance its bioavailability.

Result of Action

The result of the compound’s action is the induction of an oxidative, non-apoptotic cell death in cancer cells . This leads to a reduction in tumor growth and potentially to the elimination of the tumor.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of activating mutations in the RAS-RAF-MEK signaling pathway can enhance the compound’s efficacy . Additionally, the compound’s stability and efficacy could potentially be affected by factors such as pH, temperature, and the presence of other compounds or drugs.

Properties

IUPAC Name

6-[4-[2-(4-ethoxyphenyl)acetyl]piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5S/c1-2-33-21-6-3-18(4-7-21)15-24(30)26-11-13-27(14-12-26)34(31,32)22-16-19-5-8-23(29)28-10-9-20(17-22)25(19)28/h3-4,6-7,16-17H,2,5,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIVHGNDTMOLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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